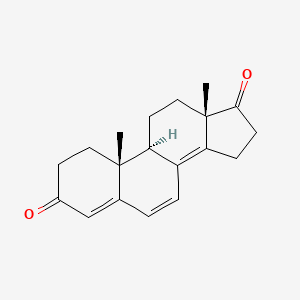![molecular formula C12H11N3 B14702759 1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine CAS No. 14748-70-0](/img/structure/B14702759.png)
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine is a heterocyclic compound that belongs to the class of naphthotriazines This compound is characterized by a triazine ring fused to a naphthalene moiety, with an ethyl group attached to the nitrogen atom of the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1h-naphtho[1,8-de][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with triazine precursors in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-ethyl-1h-naphtho[1,8-de][1,2,3]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine can be compared with other similar compounds, such as:
1H-Naphtho[1,8-de][1,2,3]triazine: Lacks the ethyl group, leading to different chemical properties and reactivity.
1,2,3,6-Tetraazapyrene: Contains additional nitrogen atoms, resulting in distinct chemical behavior and applications.
1,2,3,7-Tetraazapyrene: Another similar compound with unique properties due to its different ring structure.
Eigenschaften
CAS-Nummer |
14748-70-0 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
4-ethyl-2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene |
InChI |
InChI=1S/C12H11N3/c1-2-15-11-8-4-6-9-5-3-7-10(12(9)11)13-14-15/h3-8H,2H2,1H3 |
InChI-Schlüssel |
CNRLHQMGPAARSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC3=C2C(=CC=C3)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


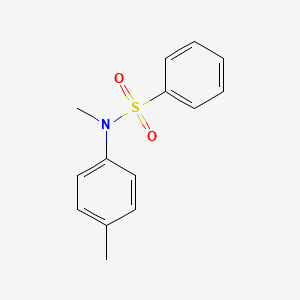
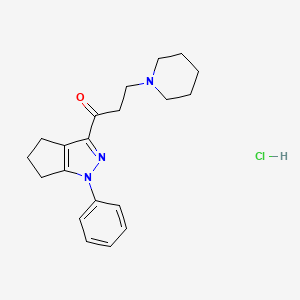
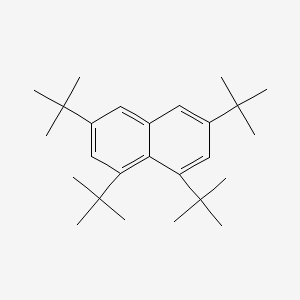
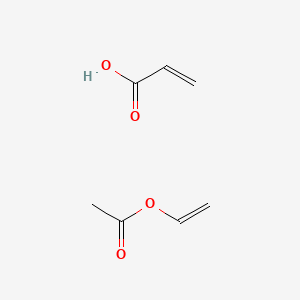
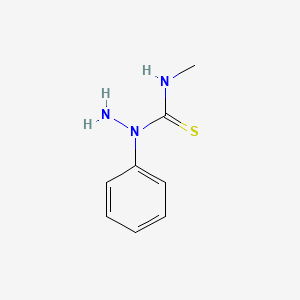
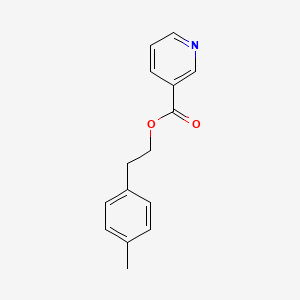
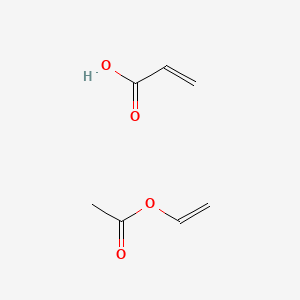
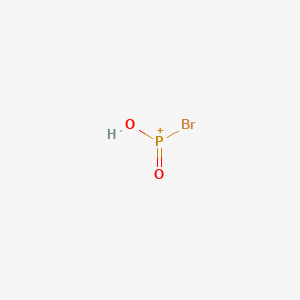


![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)


